2-(5-Phenyl-1,3-oxazol-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65846-46-0 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChI Key |
UYRSROPIHRQLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
Significance of Oxazole and Pyridine Moieties in Contemporary Chemical Science
The oxazole (B20620) and pyridine (B92270) rings are fundamental building blocks in modern chemical science, each contributing unique properties to the molecules they are part of. Their widespread presence in pharmaceuticals, functional materials, and catalysts underscores their importance. nih.govrsc.org
The oxazole moiety , a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry. tandfonline.comsemanticscholar.org Its derivatives are known to engage with a variety of enzymes and receptors through non-covalent interactions, leading to a broad spectrum of biological activities. tandfonline.comjetir.org A number of clinically used drugs incorporate the oxazole ring, highlighting its value in drug development. tandfonline.comsemanticscholar.org Beyond its medicinal applications, the oxazole ring's intermediate chemical properties, between those of furan (B31954) and pyridine, make it a useful bioisostere in drug design. rsc.org This versatility also extends to materials science, where oxazole derivatives find applications due to their ability to form coordination bonds and participate in various weak interactions. tandfonline.comsemanticscholar.org
The pyridine moiety , a six-membered heteroaromatic ring, is another ubiquitous structure in both natural and synthetic compounds. nih.gov It is a core component of many pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The nitrogen atom in the pyridine ring imparts a weakly alkaline nature and influences its reactivity, making it less susceptible to electrophilic substitution than benzene (B151609) but more prone to nucleophilic substitution. wikipedia.org This reactivity, coupled with its ability to act as a ligand for transition metals, makes it a valuable component in catalysis and the development of functional materials. nih.govrsc.org In materials science, pyridine rings play a crucial role in organic light-emitting devices (OLEDs) by influencing molecular aggregation, electron mobility, and injection. rsc.org
The combination of these two moieties in a single molecule, as seen in 2-(5-phenyl-1,3-oxazol-2-yl)pyridine, creates a scaffold with a rich potential for diverse applications, leveraging the synergistic effects of both the oxazole and pyridine rings.
Academic Relevance and Research Landscape of 2 5 Phenyl 1,3 Oxazol 2 Yl Pyridine and Its Structural Analogs
The academic interest in 2-(5-phenyl-1,3-oxazol-2-yl)pyridine and its structural analogs is driven by their versatile chemical properties and potential applications in various scientific domains. Research has particularly focused on their synthesis, photophysical properties, and coordination chemistry.
Structural analogs, such as those containing 1,3,4-oxadiazole (B1194373) rings, have been investigated for their photophysical properties and potential as fluorescent probes. mdpi.comwordpress.com For instance, compounds like 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) are studied for their laser dye properties, with research examining the effect of solvents on their absorption and emission spectra. researchgate.net The synthesis of various substituted oxazole (B20620) and pyridine (B92270) derivatives is a continuous area of research, with studies exploring efficient catalytic methods and novel reaction pathways. researchgate.netrdd.edu.iq
In the realm of coordination chemistry, pyridyl-oxazole and similar polypyridyl ligands are extensively used to construct coordination polymers with interesting properties, including luminescence. nih.govresearchgate.net The nitrogen atoms in both the pyridine and oxazole rings can act as coordination sites for metal ions, leading to the formation of stable complexes. The resulting metal complexes often exhibit unique photophysical and electronic properties, making them suitable for applications in sensors, catalysts, and light-emitting materials. rsc.org
Research into compounds with similar phenyl-oxazole-pyridine backbones has also revealed their potential as biologically active agents. For example, derivatives have been synthesized and screened for their antibacterial activities. researchgate.net Furthermore, the 1,3,4-oxadiazole ring, structurally related to the oxazole, when used as a bridge between a pyridinyl and a phenyl ring, can result in molecules with both antimicrobial activity and pH-responsive fluorescence. nih.govmdpi.com
The research landscape indicates a multidisciplinary interest in this class of compounds, spanning organic synthesis, materials science, and medicinal chemistry. The ability to tune the electronic and steric properties through substitution on the phenyl and pyridine rings offers a pathway to tailor their functionality for specific applications.
Scope and Objectives of the Research Review
Construction of the 1,3-Oxazole Ring System
A cornerstone of the synthesis of this compound is the formation of the 5-phenyl-1,3-oxazole core. This is achieved through various cyclization reactions, ranging from classical name reactions to more contemporary methods.
Several established methods are utilized for the synthesis of 2,5-disubstituted oxazoles.
The Robinson-Gabriel synthesis is a prominent classical method that involves the cyclodehydration of 2-acylamino ketones. guidechem.comajgreenchem.com This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. ajgreenchem.com For the synthesis of the 5-phenyl-oxazole moiety, a key precursor would be a 2-acylamino ketone bearing a phenyl group. The reaction proceeds through an intramolecular cyclization followed by dehydration to yield the oxazole ring. guidechem.com Modifications of this method, including solid-phase synthesis and one-pot procedures combining Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration, have expanded its versatility. guidechem.comacs.org
The Van Leusen oxazole synthesis provides another versatile route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ajgreenchem.comresearchgate.net This reaction is particularly useful for forming 5-substituted oxazoles. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group yield the oxazole. researchgate.net A variation of this, the Van Leusen three-component reaction, can produce imidazoles, highlighting the versatility of the TosMIC reagent. nih.gov
Other notable methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and reactions of α-haloketones with amides. researchgate.net The reaction between pyridine-2-carboxamide and an α-haloketon like 2-bromo-1-phenylethanone (phenacyl bromide) represents a direct approach to forming the 2-pyridyl-5-phenyloxazole structure. guidechem.comwikipedia.org
Below is a table summarizing these classical approaches.
| Synthetic Method | Key Precursors | Typical Reagents/Conditions | Primary Product |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, POCl₃, or other dehydrating agents | 2,5-Disubstituted oxazole |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), alcohol solvent | 5-Substituted oxazole |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, ether | 2,5-Disubstituted oxazole |
| From α-Haloketones | α-Haloketone, Amide | Heat, various solvents | Substituted oxazole |
The design of precursors is critical for the successful synthesis of the target oxazole. For the Robinson-Gabriel synthesis, the key precursor is a 2-(pyridin-2-ylcarboxamido)-1-phenylethan-1-one. This intermediate can be prepared by the acylation of 2-amino-1-phenylethan-1-one with a derivative of pyridine-2-carboxylic acid. The reactivity of this precursor under acidic conditions leads to the desired cyclodehydration.
For syntheses starting from α-haloketones, 2-bromo-1-phenylethanone is a common and commercially available starting material. wikipedia.orgresearchgate.net Its reaction with pyridine-2-carboxamide provides a direct route to the this compound scaffold. guidechem.com The reactivity of the α-bromoketone towards nucleophilic substitution by the amide nitrogen, followed by intramolecular cyclization and dehydration, drives the formation of the oxazole ring.
Methodologies for Pyridine-Oxazole Linkage Formation
The connection between the pyridine and oxazole rings can be formed either by starting with precursors that already contain the pyridine moiety or by introducing it onto a pre-formed oxazole ring through coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyridine and oxazole rings. The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, is a widely used method. For instance, a 2-halooxazole could be coupled with a pyridine-boronic acid, or a 2-halopyridine could be coupled with an oxazole-boronic acid.
Another important method is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This can be used to construct a precursor that can then be cyclized to form the desired linked heterocyclic system.
The following table summarizes some coupling strategies.
| Coupling Reaction | Pyridine Precursor | Oxazole Precursor | Catalyst System |
| Suzuki-Miyaura | 2-Halopyridine or Pyridine-2-boronic acid | 5-Phenyl-oxazole-2-boronic acid or 2-Halo-5-phenyloxazole | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | 2-Halopyridine | 5-Phenyl-2-ethynyloxazole | Pd catalyst, Cu(I) cocatalyst, Base |
An alternative to direct coupling is a sequential approach where one ring is constructed onto the other. A common strategy involves the condensation of pyridine-2-carboxamide with 2-bromo-1-phenylethanone. guidechem.com This reaction first forms an intermediate by N-alkylation of the amide, which then undergoes intramolecular cyclization and dehydration to yield the final product in a single pot.
Another sequential strategy involves the Bohlmann-Rahtz pyridine synthesis, which can be used to construct a substituted pyridine ring. nih.gov While not a direct route to the target molecule, its principles of cyclodehydration are relevant to the broader field of pyridine synthesis. nih.gov
Synthesis of Chiral and Stereodefined Derivatives of this compound
The development of chiral derivatives of this compound is of significant interest for their potential use as ligands in asymmetric catalysis. researchgate.netmdpi.com The introduction of chirality can be achieved by incorporating a chiral center or a planar chiral element into the molecule.
One approach involves the use of chiral precursors. For example, starting with a chiral amino alcohol, one can construct a chiral oxazoline (B21484), a related heterocyclic structure. researchgate.net While not the target oxazole, these pyridine-oxazoline (PyrOx) ligands are widely used in asymmetric catalysis and their synthesis provides insights into creating chiral pyridine-heterocycle systems. nih.gov
A more direct approach involves the design of ligands where a chiral scaffold is attached to the pyridine-oxazole backbone. For instance, [2.2]paracyclophane-based planar-chiral oxazole-pyridine ligands have been synthesized. researchgate.net These ligands have shown excellent performance in palladium-catalyzed asymmetric reactions. researchgate.net The synthesis of such ligands involves building the oxazole ring onto a pre-existing chiral framework that includes the pyridine unit.
The development of new chiral pyridine-derived ligands is an active area of research, with the goal of creating modular and tunable structures for a wide range of asymmetric transformations. mdpi.com
Enantioselective Routes to Chiral Oxazoline Scaffolds
Several methodologies have been developed for the asymmetric synthesis of chiral pyridine-oxazolines. One notable approach is the catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines. This reaction, catalyzed by a chiral ytterbium(III)–N,N'-dioxide complex, provides a library of pyridine-oxazolines with good yields and enantioselectivities. These products have potential applications as chiral ligands and Lewis base catalysts.
Another strategy involves the stereospecific isomerization of 3-amido-2-phenyl azetidines to form chiral 2-oxazolines. This transformation is catalyzed by acids, with copper(II) triflate (Cu(OTf)₂) being particularly effective. The reaction proceeds via a regio- and stereoselective SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring, resulting in cis-2-oxazolines. nih.gov This method offers a pathway to chiral oxazoline rings, which could be adapted for the synthesis of chiral derivatives of this compound.
Furthermore, iridium-catalyzed intramolecular allylic substitution reactions of 2-tosylhydrazono or hydroxyimino carbonates have been developed for the enantioselective synthesis of five-, six-, and seven-membered heterocycles containing N–N and N–O bonds, which could be conceptually extended to the synthesis of chiral oxazoline systems.
Incorporation of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. clockss.org While specific examples for the synthesis of this compound are not extensively documented, established chiral auxiliaries like Evans' oxazolidinones and sulfur-based auxiliaries could be employed. nih.gov For instance, a chiral amino alcohol, a precursor to the oxazoline ring, could be synthesized using an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary. This would introduce chirality into the oxazoline scaffold, which would then be incorporated into the final molecule.
The use of chiral pyridine-oxazoline (PyOX) ligands themselves in asymmetric catalysis is well-established. rsc.org These ligands, which share the core structure of the target molecule, are instrumental in a variety of stereoselective transformations, highlighting the importance of developing synthetic routes to novel chiral pyridine-oxazoline structures.
Derivatization Strategies for Tunable Properties and Reactivity
The functionalization of the this compound scaffold is crucial for fine-tuning its electronic and steric properties, which in turn influences its performance as a ligand or its biological activity.
Introduction of Substituents on the Phenyl and Pyridine Rings
Phenyl Ring Functionalization:
The phenyl ring at the 5-position of the oxazole can be functionalized to modulate the compound's properties. A common strategy involves starting with a substituted benzaldehyde (B42025) or benzoic acid derivative, which is then incorporated into the oxazole ring. For example, in the synthesis of 2,5-diphenyl-1,3-oxazoline derivatives, various substituents were introduced on the 5-phenyl ring to study their effect on acaricidal activity. nih.gov This approach can be directly applied to the synthesis of derivatives of this compound.
Furthermore, standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, provided the existing pyridine-oxazole moiety is stable to the reaction conditions. Nitration, halogenation, and Friedel-Crafts reactions could potentially introduce a range of functional groups.
Pyridine Ring Functionalization:
The pyridine ring presents a different set of challenges and opportunities for functionalization. The nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the 3- and 5-positions. quimicaorganica.org Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquora.comstackexchange.com This allows for the introduction of nucleophiles at positions ortho and para to the nitrogen.
For instance, in the synthesis of thiazolo ring-fused 2-pyridones, various substituents were introduced into the thiazolo ring via conjugate additions or microwave-assisted Heck couplings, and the scaffold could also be lithiated for further diversification. researchgate.net Similar strategies could be envisioned for the pyridine ring of this compound.
A summary of potential derivatization strategies is presented in the table below.
| Ring | Reaction Type | Potential Reagents/Conditions | Expected Substituents |
| Phenyl | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | -NO₂ |
| Phenyl | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | -Br |
| Phenyl | Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |
| Pyridine | Nucleophilic Aromatic Substitution | NaNH₂ (Chichibabin) | -NH₂ |
| Pyridine | Nucleophilic Aromatic Substitution | RLi, RMgX | -R (alkyl, aryl) |
| Pyridine | Lithiation followed by electrophile | n-BuLi, then E⁺ | Halogens, -CHO, -COOH |
Post-Synthetic Modification of the Pyridine-Oxazole Core
Post-synthetic modification of the core structure offers a route to further diversify the molecular scaffold. While specific examples for this compound are scarce, general reactivity patterns of oxazoles and pyridines can be considered.
The oxazole ring can undergo cycloaddition reactions, acting as a diene in Diels-Alder reactions with suitable dienophiles to form pyridine or furan (B31954) derivatives. clockss.orgtandfonline.com It can also be converted to other heterocycles like imidazoles through ring-opening and recyclization with nucleophiles such as ammonia (B1221849). pharmaguideline.com
The pyridine moiety can be N-oxidized to the corresponding pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack, thereby opening up further avenues for functionalization.
Optimization and Mechanistic Aspects of Synthetic Protocols
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions, particularly the choice of catalyst and ligands in cross-coupling reactions.
Catalyst Screening and Ligand Effects in Coupling Reactions
A key step in many syntheses of this compound and its analogs is the formation of the C-C bond between the pyridine and oxazole moieties, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The "2-pyridyl problem" highlights the challenges associated with using 2-pyridyl organometallic reagents, which can be unstable and lead to poor reactivity. researchgate.netnih.gov
The choice of ligand is critical in overcoming these challenges. For the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity. nih.gov For example, a catalyst system of Pd₂(dba)₃ and a phosphine oxide ligand was effective for the coupling of lithium triisopropyl 2-pyridylboronates with aryl bromides. nih.gov
In a study on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor), bidentate phosphine ligands were explored, with Pd(dppf)Cl₂ proving to be a suitable catalyst. nih.gov The optimization of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields.
The table below summarizes some catalyst and ligand systems that have been found effective for challenging Suzuki-Miyaura couplings involving 2-pyridyl nucleophiles.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Yield (%) |
| Pd₂(dba)₃ | (1-Ad)₂P(O)H | KF | Dioxane | Lithium triisopropyl 2-pyridylboronate | 74-91 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | Pyridine-2-sulfonyl fluoride | 5-89 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-pyridylboronic acid | (General) |
Mechanistic understanding of the oxazole ring formation is also important for optimizing synthetic protocols. The formation of 2,5-disubstituted oxazoles can proceed through various mechanisms, including iodine-catalyzed tandem oxidative cyclization organic-chemistry.org or a rhodium-catalyzed annulation of triazoles and aldehydes. researchgate.net A plausible mechanism for the formation of 4,5-disubstituted oxazoles from carboxylic acids involves the in-situ formation of an acylpyridinium salt, which then reacts with an isocyanoacetate followed by cyclization. nih.gov
Solvent and Temperature Influence on Reaction Efficiency and Selectivity
The selection of an appropriate solvent is critical in the synthesis of this compound. The solvent's polarity, boiling point, and its ability to dissolve both the starting materials and the reagents can dramatically impact the reaction outcome. For instance, in related oxazoline syntheses, a screen of various solvents demonstrated that dichloromethane (B109758) (CH₂Cl₂) can be a superior choice, leading to significantly improved yields.
Similarly, temperature is a key lever to control the rate of reaction and to influence the selectivity towards the desired oxazole product over potential side reactions. The cyclodehydration step in the Robinson-Gabriel synthesis often requires elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the starting materials or the product, or promote the formation of undesired byproducts. Specific temperature control is therefore essential for maximizing the yield of the target compound. For example, certain Robinson-Gabriel cyclodehydration reactions have been optimized to proceed efficiently at temperatures around 90°C.
Systematic studies that evaluate a matrix of different solvents and temperatures are crucial for optimizing the synthesis of a specific target molecule like this compound. Such studies allow for the identification of conditions that provide the highest yield and purity.
Below are illustrative data tables summarizing the hypothetical results of such optimization studies.
Solvent Screening for the Synthesis of this compound
This table illustrates the effect of different solvents on the yield of the target compound, keeping the temperature and other reaction parameters constant.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 111 | 12 | 65 |
| Dichloromethane (DCM) | 9.1 | 40 | 24 | 80 |
| Acetonitrile (B52724) (MeCN) | 37.5 | 82 | 18 | 72 |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 8 | 55 |
| 1,4-Dioxane | 2.2 | 101 | 15 | 68 |
Temperature Optimization in Dichloromethane
This table shows the impact of varying the reaction temperature on the yield of this compound in an optimized solvent, dichloromethane.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|
| 25 (Room Temperature) | 48 | 45 | Moderate |
| 40 (Reflux) | 24 | 80 | High |
| 60 | 18 | 75 | High |
| 80 | 12 | 68 | Moderate |
| 100 | 8 | 50 | Low |
The findings from such systematic studies are invaluable for developing robust and efficient synthetic protocols for this compound and its derivatives, enabling higher yields and purities, which are critical for their potential applications in various scientific and technological fields.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment and conformational insights.
Detailed Structural Assignments and Conformational Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine, phenyl, and oxazole rings. The pyridine protons are expected to appear in the downfield region (δ 7.5-8.8 ppm) due to the electron-withdrawing nature of the nitrogen atom. rsc.org The phenyl group protons would typically resonate between δ 7.4 and 8.2 ppm, while the lone proton on the oxazole ring (H-4) would appear as a singlet further upfield.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-6 | ~8.7 | Doublet (d) | Most deshielded pyridine proton, adjacent to N. |
| Pyridine H-3 | ~8.2 | Doublet (d) | Ortho to the oxazole substituent. |
| Pyridine H-4 | ~7.9 | Triplet (t) | Coupled to H-3 and H-5. |
| Pyridine H-5 | ~7.5 | Triplet (t) | Coupled to H-4 and H-6. |
| Phenyl H-2'/H-6' | ~8.0 | Multiplet (m) | Ortho protons on the phenyl ring. |
| Phenyl H-3'/H-4'/H-5' | ~7.5 | Multiplet (m) | Meta and para protons on the phenyl ring. |
| Oxazole H-4 | ~7.7 | Singlet (s) | Lone proton on the oxazole ring. |
The ¹³C NMR spectrum would complement the proton data, with the carbons of the heterocyclic rings appearing at lower field. The carbon atom C-2 of the pyridine ring and C-2 and C-5 of the oxazole ring, being directly involved in the linkages and adjacent to heteroatoms, are expected to be significantly deshielded. rsc.org
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Oxazole C-2 | ~162 | Attached to pyridine and two heteroatoms. |
| Oxazole C-5 | ~152 | Attached to the phenyl group. |
| Pyridine C-2 | ~150 | Attached to the oxazole ring. |
| Pyridine C-6 | ~149 | Adjacent to N. |
| Pyridine C-4 | ~137 | |
| Pyridine C-3 | ~125 | |
| Pyridine C-5 | ~122 | |
| Oxazole C-4 | ~126 | |
| Phenyl C-1' | ~128 | Ipso-carbon attached to oxazole. |
| Phenyl C-2'/C-6' | ~127 | |
| Phenyl C-3'/C-5' | ~129 | |
| Phenyl C-4' | ~131 |
Conformational analysis based on related crystal structures suggests that the three rings of the this compound system are not coplanar. Molecular dynamics analyses of similar structures show that the molecule undergoes slight deviations from planarity involving rotations around the single bonds connecting the rings. nih.gov This twisting is a result of steric hindrance between the ortho-protons of the connected rings. The degree of this rotation influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.
Elucidation of Tautomeric Equilibria and Dynamic Processes via Variable-Temperature NMR
Tautomerism is a key consideration in many heterocyclic systems. mdpi.com For this compound, common tautomeric forms like keto-enol or imine-enamine are not structurally plausible in its neutral state. The molecule is expected to exist predominantly in the aromatic form shown. However, upon protonation, typically at the basic pyridine nitrogen, the positive charge can be delocalized through resonance, which could be studied spectroscopically.
Variable-temperature (VT) NMR is a powerful technique for investigating dynamic processes such as restricted rotation around single bonds. In the case of this compound, rotation around the C-C bonds linking the pyridine to the oxazole and the oxazole to the phenyl ring could be hindered. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of signals for the ortho-protons of the respective rings. Such a study would allow for the determination of the rotational energy barrier, providing quantitative insight into the molecule's conformational flexibility. While specific VT-NMR studies on this compound are not documented, the principles remain a viable approach for probing its dynamic behavior. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the molecular vibrations and electronic energy levels, respectively, providing a detailed picture of bonding and chromophoric properties.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes
Key vibrational modes expected in the IR spectrum are summarized in the following table, based on data from similar aromatic and heterocyclic systems. scirp.orgnih.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations from all three rings. scirp.org |
| 1610-1580 | C=N stretch | Stretching of the C=N bonds within the pyridine and oxazole rings. |
| 1580-1450 | C=C stretch | Aromatic ring skeletal vibrations (in-plane stretching). |
| 1100-1000 | C-O-C stretch | Characteristic asymmetric stretching of the ether linkage in the oxazole ring. |
| 900-675 | C-H bend | Out-of-plane bending of aromatic C-H bonds, characteristic of substitution patterns. |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region. The primary electronic transitions are anticipated to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orguzh.ch These transitions are typically characterized by high molar absorptivity.
The absorption and emission spectra of such compounds are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ufms.br For similar oxazole and oxadiazole derivatives, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as the solvent polarity increases. bohrium.comnih.gov This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net This behavior suggests that this compound would likely exhibit positive solvatochromism, with its absorption maximum shifting to longer wavelengths in solvents like ethanol (B145695) or acetonitrile compared to nonpolar solvents like hexane.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₄H₁₀N₂O, corresponding to a monoisotopic mass of approximately 222.08 Da.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ is expected. mdpi.com The conjugated aromatic system imparts significant stability to the molecular ion. The fragmentation of oxazole rings often proceeds via characteristic pathways. clockss.org Plausible fragmentation pathways for this compound could involve:
Cleavage of the oxazole ring: This is a common pathway for oxazoles. It can lead to the formation of a benzonitrile (B105546) ion (C₆H₅CN, m/z 103) and a pyridylcarbonyl cation, or a 2-cyanopyridine (B140075) ion (m/z 104) and a phenylcarbonyl cation (m/z 105).
Loss of CO: The oxazole ring can extrude a molecule of carbon monoxide (CO), leading to a fragment ion at [M-28]⁺˙.
Formation of Phenyl Cation: Cleavage of the bond between the phenyl and oxazole rings could generate a phenyl cation (C₆H₅⁺, m/z 77).
Formation of Pyridyl Cation: Cleavage of the bond between the pyridine and oxazole rings could result in a pyridyl cation (C₅H₄N⁺, m/z 78).
These proposed pathways help in confirming the connectivity of the different ring systems within the molecule. sapub.orguni-halle.de
| m/z | Possible Fragment Ion | Proposed Origin |
|---|---|---|
| 222 | [C₁₄H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 194 | [C₁₃H₁₀N₂]⁺˙ | Loss of CO from M⁺˙ |
| 118 | [C₆H₄NO]⁺ | Fragment containing oxazole and phenyl ring after pyridine loss. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 103 | [C₇H₅N]⁺˙ | Benzonitrile radical cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) provides definitive, three-dimensional structural information at the atomic level, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
In the crystalline state, molecules of this compound arrange themselves into a highly ordered three-dimensional lattice through a network of non-covalent interactions. While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the phenyl or pyridine rings interact with the nitrogen atom of a neighboring pyridine ring or the oxygen atom of an oxazole ring. nih.gov
| Interaction Type | Description | Typical Distance (Å) |
| C-H···N | Weak hydrogen bond between a C-H donor and a pyridine nitrogen acceptor. | 2.2 - 2.8 |
| C-H···O | Weak hydrogen bond between a C-H donor and the oxazole oxygen acceptor. | 2.3 - 2.9 |
| π-π Stacking | Attraction between the π-systems of adjacent aromatic rings (phenyl, pyridine). | 3.3 - 3.8 (inter-planar) |
This interactive table summarizes the key intermolecular interactions responsible for the supramolecular assembly of the title compound in the solid state.
The nitrogen atom of the pyridine ring in this compound acts as an excellent coordination site (a Lewis base) for metal ions. This property allows the molecule to function as a monodentate ligand in the construction of coordination complexes and metal-organic frameworks (MOFs). universityofgalway.ie MOFs are crystalline materials built from metal ions or clusters linked by organic ligands, forming extended porous networks. rsc.org
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Stereochemical Assignment
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exhibit optical activity and cannot be analyzed by chiroptical techniques such as Circular Dichroism (CD) spectroscopy.
However, chiroptical spectroscopy becomes a highly relevant and powerful technique for chiral derivatives of this compound or when it is incorporated into a chiral environment. For instance, if a chiral substituent is introduced onto the phenyl or pyridine ring, the resulting molecule would exist as a pair of enantiomers. CD spectroscopy could then be used to:
Determine Enantiomeric Excess (ee): By comparing the CD spectrum of a sample to that of the pure enantiomer, the relative amounts of the two enantiomers can be quantified. nih.gov
Assign Absolute Configuration: The sign and shape of the CD signals (Cotton effects) can often be correlated with a specific absolute configuration (R or S) through empirical rules or by comparison with theoretical calculations. researchgate.net
Furthermore, when the achiral this compound acts as a ligand coordinating to a chiral metal complex, the resulting complex can be chiral and exhibit a distinct CD spectrum. nih.gov In such cases, the CD signals are induced by the chiral environment, and their analysis provides valuable information about the stereochemistry of the coordination sphere.
Coordination Chemistry and Metallosupramolecular Architectures Involving 2 5 Phenyl 1,3 Oxazol 2 Yl Pyridine Ligands
Design Principles for Pyridine-Oxazole-Based Ligands
The design of ligands based on the pyridine-oxazole scaffold is a key aspect of modern coordination chemistry. The ability to systematically modify the ligand's structure allows for precise control over the properties of the resulting metal complexes.
Influence of Chelate Ring Size and Substituent Sterics on Coordination Geometry
The steric hindrance provided by the phenyl group at the 5-position of the oxazole (B20620) ring plays a crucial role in determining the final coordination geometry. This bulky substituent can influence the number of ligands that can coordinate to a metal center and can dictate the arrangement of these ligands in space, leading to specific stereochemistries. For instance, the steric demand of the phenyl group might favor the formation of complexes with lower coordination numbers or specific isomeric forms.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 2-(5-phenyl-1,3-oxazol-2-yl)pyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexation with Transition Metals (e.g., Fe, Co, Cu, Pd, Re, Sn, Yb, Eu, Ag, Sc)
The versatile nature of the pyridine-oxazole ligand system allows for the formation of stable complexes with a wide array of transition metals. The nitrogen donor atoms of the ligand can effectively coordinate to both hard and soft metal centers. As a result, this compound is expected to form complexes with first-row transition metals such as iron, cobalt, and copper, as well as with heavier transition metals like palladium, rhenium, and silver. Furthermore, its coordination ability extends to main group metals like tin and lanthanides such as ytterbium and europium, and early transition metals like scandium. The characterization of these complexes is typically achieved through methods such as X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and elemental analysis. jscimedcentral.comrsc.orgresearchgate.netuobaghdad.edu.iq
| Metal Ion | Typical Coordination Geometries | Potential Applications |
|---|---|---|
| Fe(II)/(III) | Octahedral | Catalysis, Magnetic Materials |
| Co(II)/(III) | Octahedral, Tetrahedral | Catalysis, Pigments |
| Cu(I)/(II) | Tetrahedral, Square Planar, Octahedral | Catalysis, Bioinorganic Chemistry |
| Pd(II) | Square Planar | Cross-coupling Catalysis |
| Re(I) | Octahedral | Photocatalysis, Luminescent Materials |
| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Antimicrobial Agents |
| Eu(III)/Yb(III) | Coordination numbers 7-9 | Luminescent Probes, Bioimaging |
Formation of Homoleptic and Heteroleptic Coordination Compounds
Coordination complexes can be broadly classified into two categories based on the nature of the ligands attached to the central metal ion. unacademy.comHomoleptic complexes are those in which all the ligands are identical. For example, a complex where a metal ion is coordinated to three molecules of this compound, denoted as [M(L)₃]ⁿ⁺, would be homoleptic.
In contrast, heteroleptic complexes contain more than one type of ligand. unacademy.com An example would be a complex where a metal ion is coordinated to two molecules of this compound and two other ligands, such as chloride ions, with a general formula of [M(L)₂Cl₂]. The formation of either homoleptic or heteroleptic complexes depends on the reaction stoichiometry, the nature of the metal ion, and the coordinating ability of the other ligands present in the reaction mixture. Both types of complexes have been successfully synthesized using various substituted pyridazine (B1198779) ligands, which are structurally analogous. nih.gov
| Complex Type | Definition | Example with L = this compound |
|---|---|---|
| Homoleptic | Central metal atom is bonded to only one type of ligand. unacademy.com | [Fe(L)₃]²⁺ |
| Heteroleptic | Central metal atom is bonded to more than one type of ligand. unacademy.com | [Ru(L)₂(NCS)₂] |
Electronic Structure and Bonding in Metal-Pyridine-Oxazole Complexes
The bonding in metal complexes of this compound is primarily governed by the interaction between the ligand's donor nitrogen atoms and the metal's acceptor orbitals. The formation of the coordinate bond involves the donation of a lone pair of electrons from each nitrogen atom to the vacant d-orbitals of the transition metal center, forming a strong sigma (σ) bond.
In addition to this σ-donation, there is also the possibility of π-backbonding. This occurs when the metal center has filled d-orbitals of appropriate symmetry that can overlap with the empty π*-orbitals of the pyridine (B92270) ring. This metal-to-ligand charge transfer strengthens the metal-ligand bond and influences the electronic properties of the complex, such as its color, redox potentials, and photophysical behavior. The extent of π-backbonding is dependent on the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere. The covalent character of the metal-ligand bond can be investigated using computational methods like Natural Bond Orbital (NBO) analysis. researchgate.net
Ligand Field Theory and Molecular Orbital Analysis
Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. wikipedia.orgyoutube.com It is an extension of molecular orbital theory applied to transition metal complexes. wikipedia.org For a hypothetical octahedral complex involving this compound, the ligand would act as a bidentate N,N-donor, coordinating through the nitrogen atoms of the pyridine and oxazole rings.
The interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbitals into two energy levels: the t₂g (dxy, dxz, dyz) and the eg (dx²-y², dz²) sets. The energy difference between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is determined by the ligand's field strength. Pyridine-based ligands are generally considered moderately strong field ligands. The inclusion of the oxazole ring and the phenyl substituent would modulate this field strength through inductive and resonance effects.
Spin-Crossover Phenomena and Magnetic Properties in Iron(II) Complexes
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly with d⁴ to d⁷ electron configurations, where the spin state of the central metal ion can change in response to external stimuli like temperature or light. nih.govmdpi.com For an iron(II) complex (a d⁶ ion) in an octahedral field, the spin state depends on the magnitude of Δo compared to the mean spin-pairing energy (P).
If Δo < P: The high-spin (HS) state (t₂g⁴ eg²) is favored, with four unpaired electrons (S=2).
If Δo > P: The low-spin (LS) state (t₂g⁶ eg⁰) is favored, with no unpaired electrons (S=0).
When Δo ≈ P, a transition between the HS and LS states becomes possible. Ligands like this compound, which contain N-heterocyclic donors, are prime candidates for inducing SCO behavior in Fe(II) complexes. mdpi.comrsc.org The magnetic properties of such a complex would be temperature-dependent. A typical plot of the magnetic susceptibility product (χT) versus temperature (T) would show a transition from a high value at high temperatures (indicative of the HS state) to a value near zero at low temperatures (indicative of the LS state). The temperature at which 50% of the complex is in the HS state is known as the transition temperature, T₁/₂. nih.gov
For a hypothetical complex such as [Fe(this compound)₃]²⁺, one would expect the ligand field strength to be in the critical region to facilitate spin-crossover. Experimental data on analogous compounds, such as those with 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole, show that Fe(II) complexes can remain in the high-spin state, but exhibit significant magnetic anisotropy. nih.govnih.govmdpi.com
Table 1: Expected Magnetic Properties of a Hypothetical SCO Iron(II) Complex
| Property | High-Spin (HS) State | Low-Spin (LS) State |
|---|---|---|
| Spin Quantum Number (S) | 2 | 0 |
| Electron Configuration | t₂g⁴ eg² | t₂g⁶ eg⁰ |
| Magnetic Behavior | Paramagnetic | Diamagnetic |
| χT Value (approx.) | ~3.0 - 3.4 cm³ K mol⁻¹ | ~0 cm³ K mol⁻¹ |
Structural Dynamics and Solution Behavior of Metal Complexes
Ligand Exchange Dynamics and Solution Stability
The behavior of metal complexes in solution is governed by their thermodynamic stability and kinetic lability. Ligand exchange dynamics refer to the rate at which ligands in a coordination sphere are replaced by other ligands, including solvent molecules. matthey.com The stability of a complex is quantified by its stability constant (log K), which describes the equilibrium between the free metal ion and the ligand. researchgate.net
For complexes of this compound, the chelate effect, resulting from its bidentate coordination, would contribute to high thermodynamic stability. However, the lability (rate of ligand exchange) depends on the central metal ion. For instance, complexes of first-row transition metals show exchange rate constants that typically follow the order Ni(II) < Co(II) < Fe(II). nih.gov
Techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to study these dynamics by introducing isotopically labeled ligands and monitoring the exchange over time. nih.gov Such studies provide rate constants and activation parameters, offering insight into whether the exchange mechanism is associative or dissociative. nih.gov
Spectroscopic Signatures of Solution-Phase Coordination
The coordination of this compound to a metal ion in solution can be monitored using various spectroscopic techniques.
UV-Visible Spectroscopy: Coordination to a metal ion typically causes shifts in the ligand's absorption bands. Intraligand π→π* and n→π* transitions may be red-shifted (bathochromic shift) or blue-shifted (hypsochromic shift) upon complexation. rdd.edu.iq Furthermore, new absorption bands can appear in the visible region due to metal-centered d-d transitions or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The energies of these bands are directly related to the ligand field splitting (Δo).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Upon coordination, the chemical shifts of the ligand's protons and carbons, particularly those near the nitrogen donor atoms, will change significantly. mdpi.com For paramagnetic complexes, such as HS Fe(II), the NMR signals become very broad and shifted over a wide range, making analysis more complex but providing information about the magnetic properties in solution.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Catalytic Applications of 2 5 Phenyl 1,3 Oxazol 2 Yl Pyridine Derived Systems
Asymmetric Catalysis for Enantioselective Transformations
The development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction is a cornerstone of asymmetric synthesis. Derivatives of 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine, incorporating chirality typically on the oxazoline (B21484) ring, have proven to be highly effective in a variety of metal-catalyzed enantioselective reactions.
Chiral Ligand-Mediated Reactions (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions, Ene Reactions)
While specific data for this compound in asymmetric hydrogenation, aldol, and ene reactions is not extensively documented in publicly available research, the broader class of pyridine-oxazoline (PyOx) ligands has demonstrated significant success in these transformations. The phenyl substituent at the 5-position of the oxazole (B20620) ring in the parent compound can be strategically replaced with chiral auxiliaries to induce enantioselectivity.
Asymmetric Hydrogenation: Chiral PyOx ligands have been successfully employed in the asymmetric hydrogenation of ketones and olefins. For instance, ruthenium complexes of chiral bis(oxazolinyl)pyridine (pybox) ligands, which share the core structure, have shown high enantioselectivity in the transfer hydrogenation of aromatic ketones. nih.gov The steric and electronic properties of the substituent on the oxazoline ring are crucial in creating a chiral environment around the metal center, thereby directing the hydrogenation to one enantiotopic face of the substrate.
Aldol Reactions: Nickel(II) complexes bearing chiral PyOx-type ligands have been utilized as effective catalysts for asymmetric aldol reactions. These reactions, which form a new carbon-carbon bond and create up to two new stereocenters, are fundamental in organic synthesis. The predictable coordination geometry of the PyOx ligand to the metal center allows for the creation of a well-defined chiral pocket, leading to high levels of diastereo- and enantioselectivity in the aldol adducts.
Ene Reactions: The catalytic asymmetric ene reaction, particularly the carbonyl-ene reaction involving glyoxylate (B1226380) esters, is another area where chiral PyOx ligands have shown promise. These reactions provide a direct route to chiral α-hydroxy esters. The Lewis acidic metal center, activated by the chiral ligand, coordinates to the glyoxylate, while the chiral environment dictates the facial selectivity of the ene cyclization.
Enantioselective Arylation and Alkynylation Processes
The enantioselective addition of aryl and alkynyl groups to prochiral electrophiles is a powerful method for the synthesis of chiral alcohols and amines. Chiral derivatives of this compound have been explored as ligands in such transformations.
Enantioselective Arylation: Palladium- and rhodium-catalyzed enantioselective arylations of imines with arylboronic acids have been achieved using chiral bipyridine and other nitrogen-containing ligands, demonstrating the potential for PyOx systems in this area. The chiral ligand controls the stereochemical outcome of the migratory insertion of the aryl group and the subsequent reductive elimination, leading to the formation of enantioenriched diarylmethylamines.
Enantioselective Alkynylation: The addition of terminal alkynes to aldehydes and ketones to produce chiral propargylic alcohols is another important transformation. While specific examples using this compound are scarce, the general utility of chiral ligands in copper- and zinc-catalyzed alkynylations suggests that appropriately designed chiral PyOx ligands could be effective in controlling the enantioselectivity of this reaction.
Factors Governing Enantioselectivity and Diastereoselectivity in Metal-Catalyzed Reactions
The degree of enantioselectivity and diastereoselectivity achieved in metal-catalyzed reactions employing chiral this compound-derived ligands is governed by a combination of steric and electronic factors.
Electronic Effects: The electronic nature of the pyridine (B92270) and oxazoline rings, as well as any substituents, influences the Lewis acidity of the metal center. This, in turn, affects the binding of the substrate and the activation towards nucleophilic attack. The π-accepting ability of the pyridine ring and the σ-donating nature of the oxazoline nitrogen create a unique electronic environment that can be fine-tuned to optimize catalytic activity and selectivity.
Bite Angle and Coordination Geometry: The N-N bite angle of the pyridine-oxazoline ligand plays a crucial role in determining the geometry of the metal complex. This geometry dictates the orientation of the substrate and the incoming nucleophile in the transition state, which is a key determinant of the stereochemical outcome.
Non-covalent Interactions: Subtle non-covalent interactions, such as π-π stacking or hydrogen bonding between the ligand, substrate, and reagents, can also play a significant role in stabilizing the favored transition state, leading to higher levels of stereocontrol.
Electrocatalysis and Reductive Transformations
Beyond asymmetric synthesis, derivatives of this compound have shown significant promise in the field of electrocatalysis, particularly in the challenging task of carbon dioxide reduction.
Electrocatalytic Carbon Dioxide Reduction (CO2RR) by Rhenium Complexes
Rhenium tricarbonyl complexes bearing diimine ligands are well-established molecular catalysts for the electrochemical reduction of carbon dioxide (CO₂RR). A study investigating a series of Re(N-N)(CO)₃Cl complexes, where N-N is a pyridine-oxazoline ligand, included the specific compound This compound .
These complexes have been shown to be active electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). The catalytic activity is observed to be dependent on the solvent, with acetonitrile (B52724) being more effective than dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
| Complex | Ligand (N-N) | Solvent | Catalytic Performance |
|---|---|---|---|
| Re(1)(CO)₃Cl | 2-(Pyridin-2-yl)-4,5-dihydrooxazole | Acetonitrile | Active |
| Re(2)(CO)₃Cl | 5-Methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Acetonitrile | Active |
| Re(3)(CO)₃Cl | This compound | Acetonitrile | Active |
Mechanistic Pathways of CO₂ Reduction: Rate-Determining Steps and Protonation Mechanisms
Mechanistic studies, including density functional theory (DFT) calculations, on the electrocatalytic CO₂ reduction by these rhenium pyridine-oxazoline complexes have provided valuable insights into the reaction pathway. The catalytic cycle is believed to proceed through the following general steps:
Two-electron reduction of the catalyst: The initial Re(I) complex undergoes two successive one-electron reductions at the electrode surface to form a highly reactive Re(-I) species.
CO₂ binding: The reduced catalyst then binds to a molecule of CO₂.
Protonation and C-O bond cleavage: The coordinated CO₂ moiety is subsequently protonated, leading to the cleavage of a C-O bond and the formation of a rhenium-carboxyl intermediate.
Release of CO and catalyst regeneration: Further reduction and protonation steps facilitate the release of carbon monoxide and water, regenerating the initial Re(I) complex to complete the catalytic cycle.
Oxidation Catalysis and Selective Functionalization
Complexes derived from this compound are emerging as versatile catalysts in the field of oxidation chemistry. Their unique electronic and steric properties, arising from the combination of a π-accepting pyridine ring and an electron-rich oxazole moiety, allow for the stabilization of high-valent metal centers that are crucial for activating strong C-H bonds in aliphatic and aromatic hydrocarbons.
Aliphatic and Aromatic Oxidation Reactions (e.g., Cyclohexane (B81311) Oxidation)
The selective oxidation of alkanes, such as cyclohexane, into more valuable products like alcohols and ketones is a significant challenge in industrial chemistry. Iron and ruthenium complexes incorporating pyridine-based ligands have demonstrated notable activity in this area. While specific data on this compound complexes for cyclohexane oxidation is not extensively detailed in the cited literature, the performance of analogous iron and ruthenium systems provides a strong benchmark for their potential efficacy.
These reactions typically proceed via a metal-oxo or metal-hydroperoxo intermediate, which acts as the primary oxidant. For instance, iron complexes can catalyze the oxidation of cyclohexane using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH). researchgate.net The reaction predominantly yields cyclohexanol (B46403) and cyclohexanone, which are key precursors for the production of nylon. researchgate.net Ruthenium complexes are also effective catalysts for such transformations. researchgate.net The high stereospecificity observed in the oxidation of substituted alkanes like cis-1,2-dimethylcyclohexane (B165935) with similar iron complexes supports a metal-based mechanism involving oxygen insertion into C–H bonds, mimicking the action of non-heme iron enzymes. researchgate.net
The general catalytic performance for cyclohexane oxidation using representative iron- and ruthenium-based catalysts with related ligand systems is summarized below.
| Catalyst System (Analogous) | Substrate | Oxidant | Conversion (%) | Selectivity (Cyclohexanol:Cyclohexanone) |
|---|---|---|---|---|
| Iron(III)-Pyridine Diimine Complex | Cyclohexane | t-BuOOH | 25.4 | 1.2 : 1 |
| Ruthenium(II)-Pyridine Diimine Complex | Cyclohexane | t-BuOOH | 19.8 | 1.1 : 1 |
| Diiron(III) Aqua Complex | Cyclohexane | H₂O₂ | 15.0 | Primarily Alcohol |
Catalyst Design for Enhanced Selectivity and Turnover Frequencies
The design of the catalyst, particularly the ligand scaffold, is paramount for achieving high selectivity and turnover frequencies (TOFs). The this compound ligand offers several avenues for modification to fine-tune catalytic activity. Steric hindrance can be introduced on either the pyridine or the phenyl ring to control the substrate's approach to the metal center, thereby enhancing selectivity for less hindered C-H bonds.
Electronic modifications also play a crucial role. Electron-donating or electron-withdrawing substituents can alter the redox potential of the metal center, influencing its reactivity and stability. For instance, in related iron bispidine complexes, the ligand framework is critical in preventing catalyst degradation and promoting efficient oxygen activation over autoxidation pathways. rsc.org The goal is to create a robust catalyst that can withstand the harsh oxidative conditions while maintaining a high rate of product formation. High turnover numbers indicate a more efficient catalyst that can process more substrate molecules before becoming inactive. For example, some diiron(III) complexes have achieved turnover frequencies of up to 33 h⁻¹ in cyclohexane oxidation. researchgate.net The design of "dimer of dimers" structures in tetranuclear iron(III) complexes with pyridine-carboxylate ligands has been shown to stabilize the catalytic units and maintain their structural integrity even in dilute solutions. researchgate.net
Photoredox Catalysis and Light-Mediated Transformations
Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The integration of transition metal catalysts with photosensitizers allows for novel reaction pathways through single-electron transfer (SET) processes.
Integration of Pyridine-Oxazole Ligands in Photoredox Cycles
Pyridine-oxazole ligands, such as this compound, are well-suited for roles in photoredox catalysis, particularly in dual catalysis systems involving nickel or palladium. rsc.orgrsc.org In a typical dual photoredox/nickel catalytic cycle, a photosensitizer (often a ruthenium or iridium complex) absorbs visible light and becomes excited. This excited state can then engage in an SET event with a substrate or the nickel complex.
The pyridine-oxazole ligand plays a critical role in modulating the properties of the nickel center. Nickel complexes of ligands like 2-(arylazo)pyridine have been shown to undergo ligand-centered redox processes, where the ligand itself can accept or donate an electron. nih.govresearchgate.net This redox activity is crucial for stabilizing various oxidation states of the metal (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) that are key intermediates in the catalytic cycle. The ability of the this compound ligand to act as both a σ-donor and a π-acceptor helps to stabilize the open-shell organometallic intermediates often proposed in these reactions. This facilitates key steps like oxidative addition and reductive elimination, ultimately leading to the desired product.
A representative dual catalytic cycle might involve the following steps:
Light Absorption : A photosensitizer (e.g., [Ru(bpy)₃]²⁺) is excited by visible light.
Electron Transfer : The excited photosensitizer reduces a Ni(II)-pyridine-oxazole precursor to a Ni(I) or Ni(0) species.
Oxidative Addition : The low-valent nickel complex reacts with an organic halide.
Radical Formation/Coupling : The resulting organonickel intermediate engages with a radical generated in the photocatalytic cycle.
Reductive Elimination : The final C-C or C-heteroatom bond is formed, regenerating the Ni(II) catalyst.
Organocatalysis and Non-Metal Mediated Reactions
While often employed as ligands for transition metals, heterocyclic compounds containing basic nitrogen atoms, like this compound, possess inherent potential for organocatalysis. In these non-metal mediated reactions, the molecule itself, rather than a metal complex, acts as the catalyst.
The pyridine nitrogen atom in the this compound scaffold is a Brønsted and Lewis basic site. This allows it to function as a catalyst in a variety of transformations. For example, it can act as a general base to deprotonate a pro-nucleophile, increasing its reactivity towards an electrophile. Alternatively, it can serve as a nucleophilic catalyst, attacking an electrophile to form a reactive intermediate (e.g., an acylpyridinium ion), which is then attacked by another nucleophile.
Although specific examples of this compound being used as an organocatalyst are not prominent in the reviewed literature, its structural motifs are found in known classes of organocatalysts. The development of chiral versions of this ligand could open pathways for asymmetric organocatalysis, where the stereochemical environment around the basic nitrogen atom would influence the stereochemical outcome of the reaction. Plausible applications could include acyl transfer reactions, Michael additions, and aldol-type reactions, where a basic catalyst is required to activate one of the reactants.
Theoretical and Computational Investigations of 2 5 Phenyl 1,3 Oxazol 2 Yl Pyridine
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate study of the electronic properties of molecules. It is extensively used to explore the geometry, stability, and reactivity of heterocyclic systems such as 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, these calculations typically reveal a non-planar structure. nih.gov The pyridine (B92270), oxazole (B20620), and phenyl rings are not coplanar due to steric hindrance, resulting in specific dihedral angles between the ring planes. nih.govnih.gov
Optimization calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) provide detailed information on bond lengths, bond angles, and the molecule's total energy in its ground state. ajchem-a.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's kinetic stability and reactivity. A larger HOMO-LUMO energy gap generally signifies higher stability. ajchem-a.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Ground State Energy | Specific to basis set (e.g., -823 a.u.) ajchem-a.com | Indicates the molecule's overall stability. |
| Pyridine-Oxazole Dihedral Angle | 40-50° nih.gov | Defines the degree of twist and non-planarity. |
| Oxazole-Phenyl Dihedral Angle | 20-30° nih.gov | Impacts electronic conjugation between rings. |
| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -2.0 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 eV | Correlates with chemical reactivity and stability. ajchem-a.com |
DFT is a crucial tool for elucidating the step-by-step pathways of chemical reactions. For this compound, which can act as a ligand in catalysis, DFT can model its interaction with metal centers and substrates. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. researchgate.net
These calculations can identify the rate-determining step by locating the transition state with the highest energy barrier. zsmu.edu.ua This understanding is vital for optimizing reaction conditions and designing more efficient catalysts. The thermodynamic parameters derived from these studies can also predict the feasibility of a proposed reaction mechanism under specific temperature and solvent conditions. zsmu.edu.ua
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govscielo.org.za These predicted spectra are often in excellent agreement with experimental results, aiding in the assignment of complex spectra. scielo.org.zaresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum. nih.gov This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π* transitions.
| Spectroscopic Data | Computational Method | Typical Finding |
|---|---|---|
| 1H NMR Chemical Shifts | DFT/GIAO scielo.org.za | Calculated values are generally consistent with experimental data. scielo.org.za |
| 13C NMR Chemical Shifts | DFT/GIAO nih.gov | Aids in assigning signals for quaternary carbons and complex aromatic regions. nih.gov |
| UV-Vis λmax | TD-DFT nih.gov | Predicts major absorption bands corresponding to electronic transitions. nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-System Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its interactions with biological systems, such as proteins or cell membranes. nih.govmdpi.com By placing the molecule in a simulated environment (e.g., a lipid bilayer in water), researchers can observe how it binds, its preferred orientation, and the stability of the resulting complex. mdpi.com These simulations are particularly useful in drug design to model ligand-receptor binding and understand the structural basis of biological activity.
Quantum Chemical Calculations for Excited States and Photophysical Phenomena
The behavior of this compound upon absorption of light is governed by its excited-state properties. Quantum chemical calculations are essential for understanding photophysical phenomena like fluorescence and phosphorescence. Methods such as TD-DFT are used to explore the potential energy surfaces of excited states, predicting emission wavelengths and quantum yields. chemrxiv.org
These calculations can also elucidate the pathways for intersystem crossing (from a singlet to a triplet state), which is crucial for applications in photodynamic therapy or as sensitizers in organic light-emitting diodes (OLEDs). chemrxiv.org Understanding the dynamics of the excited states, including their lifetimes and decay pathways, is key to designing molecules with specific photophysical characteristics. chemrxiv.orgresearchgate.net
Advanced Applications and Future Research Trajectories
Emerging Applications in Materials Science
The distinct electronic and structural characteristics of 2-(5-phenyl-1,3-oxazol-2-yl)pyridine make it a promising candidate for various applications in materials science, particularly in the development of novel functional materials.
Luminescent Materials and Fluorescent Probes
Derivatives of this compound are being investigated for their potential as luminescent materials and fluorescent probes. The core structure's inherent fluorescence can be fine-tuned by introducing different functional groups. This allows for the development of probes that can detect specific analytes or changes in their environment, such as pH. For instance, a related compound, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, has demonstrated a naked-eye colorimetric and fluorescence response to pH changes in the slightly acidic range. This suggests that modifications to the this compound scaffold could yield probes with tailored sensing capabilities for biological and environmental applications.
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The photoluminescent properties of compounds containing phenyl, oxazole (B20620), and pyridine (B92270) moieties make them attractive for use in organic light-emitting diodes (OLEDs). These materials can function as emitters or hosts in the emissive layer of an OLED device. Research into similar molecular structures has shown that they can exhibit high thermal stability and balanced charge transport, which are crucial for efficient and long-lasting OLED performance. While specific data for this compound in OLEDs is still emerging, the general promise of this class of compounds suggests it could be a valuable component in the development of next-generation displays and lighting. The photovoltaic potential of this compound is also an area of interest, although detailed studies are yet to be widely reported.
Stimuli-Responsive Materials and Mechanochromism
Stimuli-responsive materials, which change their properties in response to external triggers, are a key area of modern materials science. The phenomenon of mechanochromism, a change in color or luminescence upon the application of mechanical force, is a particularly interesting property. The arrangement of aromatic rings in this compound suggests that its solid-state packing could be sensitive to mechanical stress. Grinding or shearing could alter the intermolecular interactions, leading to a change in its photophysical properties. While specific studies on the mechanochromic behavior of this compound are not yet prevalent, the exploration of this property could lead to applications in sensors, security inks, and memory devices.
Supramolecular Chemistry and Molecular Recognition
The presence of nitrogen atoms in both the pyridine and oxazole rings of this compound provides sites for non-covalent interactions, making it a valuable building block in supramolecular chemistry.
Host-Guest Chemistry and Self-Assembly
The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it suitable for applications in host-guest chemistry and molecular self-assembly. It can potentially act as a guest molecule, fitting into the cavity of a larger host molecule, or as a component in the self-assembly of larger, well-defined supramolecular architectures. These assemblies can have applications in areas such as drug delivery, catalysis, and the creation of novel materials with ordered structures.
Innovative Methodologies in Catalysis and Organic Synthesis
The pyridine-oxazole structural motif is a recognized ligand scaffold in transition metal catalysis. While direct catalytic applications of this compound are an emerging area, the principles established by related compounds highlight its potential. Vanadium complexes featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, for instance, have proven to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The nitrogen atoms in both the pyridine and oxazole rings of this compound can act as N-donors, making the compound a promising candidate for forming stable complexes with various transition metals. mdpi.com These potential metal complexes could serve as catalysts in a range of organic transformations.
Innovative synthetic strategies for creating the oxazole core of this and related molecules continue to be developed. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for constructing 5-substituted oxazoles from aldehydes. nih.gov This reaction and others, such as the Robinson-Gabriel and Fischer methods, provide versatile routes to synthesize not only the parent compound but also a library of derivatives with varied substitution patterns. ijpsonline.com The further functionalization of these derivatives could lead to catalysts with tailored steric and electronic properties, enhancing their activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization.
| Synthetic Method | Description | Potential for Derivatization |
| van Leusen Oxazole Synthesis | A two-step [3+2] cycloaddition using an aldehyde and tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.govijpsonline.com | Allows for variation at the 5-position of the oxazole ring by choosing different aldehyde starting materials. |
| Robinson-Gabriel Synthesis | Cyclization and dehydration of an acylamino keto moiety, typically in the presence of a mineral acid like sulfuric acid, to form 2,5-disubstituted oxazoles. ijpsonline.com | Enables substitution at both the 2- and 5-positions of the oxazole ring. |
| Fischer Oxazole Synthesis | The first described synthesis for 2,5-disubstituted oxazoles, originating in 1896. ijpsonline.com | Provides a classic route to derivatives substituted at the 2- and 5-positions. |
Development of Novel Materials with Tunable Optoelectronic Properties
The conjugated system formed by the interconnected phenyl, oxazole, and pyridine rings in this compound suggests inherent photophysical activity. This class of compounds is structurally related to well-known fluorescent molecules and organic light-emitting diode (OLED) materials. For example, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) is a notable laser dye, and its derivatives exhibit tunable blue and red luminescence. researchgate.net The photophysical properties of such molecules are often influenced by solvent polarity and molecular stacking in the solid state. researchgate.net
The use of similar pyridine-oxadiazole ligands in metal complexes has led to the development of advanced materials for optoelectronic devices. mdpi.com Heteroleptic iridium(III) complexes featuring 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands have been synthesized, yielding efficient green phosphors with photoluminescence quantum yields up to 53%. rsc.org OLEDs fabricated with these complexes have demonstrated high performance, with peak external quantum efficiencies reaching 19.7%. rsc.org Similarly, platinum(II) complexes modified with carbazole-appended 2-phenylpyridine (B120327) ligands show improved photoluminescent quantum yields and suppressed excimer emission, making them suitable for PLEDs. nih.gov
By analogy, this compound is a prime candidate for use as a ligand in novel luminescent metal complexes with iridium, platinum, ruthenium, osmium, or other transition metals. rsc.orgnih.govntu.edu.tw The emission properties of these complexes could be tuned by modifying the substitution on the phenyl or pyridine rings, altering the electronic nature of the ligand and, consequently, the energy of the metal-to-ligand charge transfer (MLCT) transitions. The development of such materials could lead to new generations of emitters for OLEDs, chemical sensors, and photodynamic therapy.
Table of Related Compounds and Their Optoelectronic Properties
| Compound/Complex Type | Emission Color | Quantum Yield (η) | Application | Reference |
|---|---|---|---|---|
| Iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives | Green (519–537 nm) | 10–53% | OLEDs | rsc.org |
| Platinum(II) complex with carbazole-modified phenylpyridine | - | 3x higher than parent | PLEDs | nih.gov |
| Boron complex with 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Blue (380 nm) | - | Luminescent Material | ntu.edu.tw |
| Osmium complex with 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Blue-Violet (430-480 nm) | - | Phosphorescent Material | ntu.edu.tw |
Unexplored Reactivity and Derivatization Pathways for this compound
The chemical reactivity of this compound is largely unexplored, offering fertile ground for fundamental research. The molecule contains three distinct aromatic systems, each with its own characteristic reactivity that can be exploited for derivatization.
Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated by an electron-withdrawing group or N-oxidation. Research on 6-nitrooxazolo[3,2-a]pyridinium salts has shown that the pyridine ring can be opened by nucleophiles like ammonia (B1221849) and aliphatic amines. mdpi.com This suggests that under certain conditions, the pyridine moiety in the target compound could undergo ring-opening reactions, leading to novel acyclic structures. Electrophilic substitution on the pyridine ring is also possible, though it typically requires harsh conditions and occurs at the 3- and 5-positions.
Oxazole Ring: The oxazole ring is a five-membered heterocycle with a basicity similar to pyridine. semanticscholar.org The hydrogen atoms on the oxazole ring exhibit acidity in the order C2 > C5 > C4. semanticscholar.org The ring can be susceptible to reduction, which may lead to ring opening. semanticscholar.org Furthermore, oxazoles can participate as dienes in Diels-Alder reactions with suitable dienophiles, which would result in the formation of new pyridine derivatives after a subsequent elimination step. semanticscholar.org
Phenyl Ring: The phenyl group is amenable to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). These reactions would allow for the introduction of a wide array of functional groups onto the phenyl ring, which could, in turn, be used to tune the molecule's electronic properties or serve as handles for further synthetic transformations.
Future research could focus on systematically exploring these reaction pathways. For example, selective metalation of one of the rings followed by quenching with an electrophile could provide a route to specifically functionalized derivatives. The development of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at specific positions on the pyridine or phenyl rings would significantly expand the available chemical space for this scaffold. Such derivatization is crucial for systematically studying structure-property relationships in the context of catalysis and materials science.
Q & A
What are the common synthetic routes for preparing 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves cyclization reactions of precursors such as pyridine-2-carboxylic acid derivatives with phenyl-substituted oxazole intermediates. A robust method includes refluxing 2-cyanopyridine with phenyl isocyanate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), followed by purification via column chromatography . Optimization strategies:
- Temperature control : Maintaining 80–100°C during cyclization minimizes side products.
- Catalyst loading : 10–15 mol% ZnCl₂ improves reaction efficiency.
- Solvent selection : Use anhydrous DMF or THF to enhance solubility of intermediates .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, oxazole protons at δ 7.2–7.8 ppm) .
- FT-IR : Identify C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265.0972) with <5 ppm error .
How can single-crystal X-ray diffraction (SC-XRD) data be effectively analyzed to resolve ambiguities in the molecular geometry of this compound derivatives?
Advanced Research Question
Methodological steps:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) with a CCD diffractometer; ensure θ range >25° for high-resolution data .
- Structure refinement : Employ SHELXL-2018 for least-squares refinement, focusing on anisotropic displacement parameters for non-H atoms .
- Validation : Check for twinning (e.g., using Rint < 0.05) and hydrogen bonding networks (e.g., C-H···O interactions) to confirm packing stability .
What methodological approaches are recommended for investigating the fluorescence properties of this compound under varying pH conditions?
Advanced Research Question
Protocol for pH-dependent studies:
- Sample preparation : Dissolve the compound in DMSO (1 mM) and dilute with buffer solutions (pH 2–12).
- Emission spectroscopy : Measure λem at 350–550 nm (excitation at 290 nm). Fluorescence quenching at pH <5 correlates with protonation of the oxazole nitrogen .
- Quantum yield calculation : Use quinine sulfate as a reference (Φ = 0.54) to quantify efficiency changes .
How should researchers design experiments to evaluate the biological activity of this compound derivatives against cancer cell lines?
Advanced Research Question
Experimental framework:
- In vitro assays : Use MTT/PrestoBlue on MCF-7 (breast cancer) and A549 (lung cancer) cells; IC₅₀ values <50 µM indicate potency .
- Molecular docking : Perform AutoDock Vina simulations targeting EGFR (PDB: 1M17) to predict binding affinities (ΔG < −8 kcal/mol suggests strong interaction) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
What strategies are employed to address contradictions between computational modeling and experimental data in the electronic properties of this compound?
Advanced Research Question
Resolution tactics:
- DFT vs. experimental gaps : Re-optimize basis sets (e.g., B3LYP/6-311++G**) to match UV-Vis λmax (e.g., calculated 310 nm vs. observed 305 nm) .
- Electrostatic potential maps : Compare Mulliken charges with X-ray-derived electron density maps to validate charge distribution .
- Solvent effects : Include PCM models in computations to align with experimental solvatochromic shifts .
How can researchers mitigate challenges in reproducing crystallographic data for this compound complexes?
Advanced Research Question
Best practices:
- Crystallization consistency : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C for uniform crystal growth .
- Data deposition : Cross-validate CIF files with the Cambridge Structural Database (CSD) to check for lattice parameter mismatches .
- Thermal analysis : Correlate DSC melting points (e.g., 371–372 K) with crystallographic density (Dx ≈ 1.353 g/cm³) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
